molecular formula C16H13BrN2O2 B2358617 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 955876-77-4

4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2358617
CAS No.: 955876-77-4
M. Wt: 345.196
InChI Key: OSMQSYGTMQDQRQ-UHFFFAOYSA-N
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Description

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole-based compound featuring a bromophenyl group at the 4-position of the pyrazole ring, a methyl group at the 5-position, and a resorcinol (benzene-1,3-diol) moiety at the 3-position of the pyrazole.

Properties

IUPAC Name

4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMQSYGTMQDQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Catalysis: Laccase-Mediated Arylation

Synthetic Sequence

The enzymatic route involves three key stages:

Synthesis of 5-Aminopyrazole Precursors

5-Aminopyrazoles are synthesized via cyclocondensation of α-cyanoketones with phenylhydrazine hydrochloride. For example, reacting 4-bromophenyl methyl ketone with bromine in glacial acetic acid yields α-bromoketones, which are subsequently treated with sodium cyanide to form α-cyanoketones. Cyclization with phenylhydrazine hydrochloride in ethanol produces 5-aminopyrazoles such as 3-(4-bromophenyl)-5-methyl-1H-pyrazol-5-amine (Fig. 1).

Table 1: Representative 5-Aminopyrazole Precursors

Compound Yield (%) Melting Point (°C)
3-(4-Bromophenyl)-5-methyl-1H-pyrazol-5-amine 85 170–172
1,3-Diphenyl-1H-pyrazol-5-amine 97 145–147
Laccase-Catalyzed Arylation

The 5-aminopyrazole is reacted with benzene-1,3-diol in a biphasic system (ethyl acetate/citrate buffer, pH 4.5) using laccase as the catalyst. The enzyme oxidizes the diol to an ortho-quinone intermediate, which undergoes nucleophilic attack by the pyrazole’s C-4 position. Purification via preparative thin-layer chromatography (TLC) yields the target compound.

Key Reaction Conditions :

  • Temperature: Ambient (25°C)
  • Catalyst Loading: 1000 U of laccase
  • Solvent System: Ethyl acetate/citrate buffer (2:1 v/v)
  • Typical Yield: 62–94%

Traditional Multi-Step Organic Synthesis

Pyrazole Core Assembly

Conventional methods often employ Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones. For example, 4-(4-bromophenyl)-3-methyl-1H-pyrazole is synthesized by condensing 4-bromophenylacetone hydrazone with acetylacetone under acidic conditions.

Functionalization with Benzene-1,3-Diol

Introducing the diol moiety requires careful protection-deprotection strategies:

Methoxy Protection
  • Methylation : Benzene-1,3-diol is protected as dimethoxybenzene using methyl iodide and potassium carbonate.
  • Coupling : A Suzuki-Miyaura reaction couples the bromophenyl-pyrazole with dimethoxybenzene-boronic ester.
  • Demethylation : Boron tribromide (BBr₃) in dichloromethane removes methyl protecting groups, yielding the diol.

Table 2: Comparative Yields for Traditional Synthesis

Step Yield (%) Key Reagents
Pyrazole formation 75 Hydrazine, HCl
Suzuki coupling 68 Pd(PPh₃)₄, Na₂CO₃
Demethylation 82 BBr₃, CH₂Cl₂

Critical Analysis of Methodologies

Enzymatic vs. Traditional Routes

Parameter Enzymatic Method Traditional Method
Reaction Temperature 25°C 80–120°C
Catalyst Toxicity Non-toxic (laccase) Pd-based catalysts
Step Count 3 5–7
Overall Yield 62–94% 40–55%
Environmental Impact Low (aqueous solvents) High (toxic solvents)

The enzymatic route offers superior sustainability and efficiency but requires optimization for benzene-1,3-diol compatibility. Traditional methods, while reliable, involve hazardous reagents and lower yields.

Scaling and Industrial Considerations

  • Enzymatic Synthesis : Scalability is limited by laccase production costs. Immobilized enzyme reactors could enhance feasibility.
  • Traditional Synthesis : Flow chemistry systems improve safety and yield in demethylation steps.

Chemical Reactions Analysis

4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group or other reducible moieties.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to the modulation of biological processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Fluorophenyl Analog: 4-(4-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol
  • Structural Difference : Fluorine (atomic radius ~0.64 Å) replaces bromine (atomic radius ~1.14 Å).
  • Electronic Effects : Fluorine is electron-withdrawing, altering the pyrazole ring’s electron density.
  • Biological Activity: This compound acts as a non-inhibitory pharmacological chaperone for mutant methylmalonyl-CoA mutase (ATR) at high concentrations (80 µM) but inhibits ATR at lower concentrations (40 µM) . The dual behavior highlights concentration-dependent effects, possibly due to fluorine’s smaller size allowing reversible binding.
  • Molecular Weight : ~312 g/mol (estimated), lighter than the bromo analog.
Methoxyphenyl Analog: 4-(4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol
  • Structural Difference : Methoxy (-OCH₃) replaces bromine.
  • Electronic Effects : Methoxy is electron-donating, increasing pyrazole ring electron density.
  • Physicochemical Properties : Higher solubility in polar solvents compared to bromo/fluoro analogs due to methoxy’s hydrophilicity.
  • Molecular Weight : 296.32 g/mol .
Chlorophenyl and Bromophenyl Derivatives in Isostructural Context
  • compares chloro and bromo derivatives in thiazole-containing compounds. Bromo’s larger size may enhance van der Waals interactions in binding pockets, while chloro’s smaller size could improve metabolic stability .

Core Structural Modifications

Pyrazol-5(4H)-one Derivatives ()
  • Compounds like 4-(4-dimethylaminobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (L1) feature a ketone group instead of a dihydroxy benzene. This modification reduces hydrogen-bonding capacity but introduces conjugation, affecting UV-Vis absorption and redox properties .
Triazole and Thiazole Hybrids ()
  • Hybrid structures (e.g., thiazole-pyrazole-triazole) show antimicrobial activity. The bromophenyl group in such frameworks may enhance lipophilicity, improving membrane penetration .

Comparative Data Table

Compound Substituent (X) Molecular Weight (g/mol) Key Biological Findings References
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol Br ~357 (estimated) Potential pharmacological chaperone (inference from analogs)
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol F ~312 (estimated) Dual inhibitory/non-inhibitory activity on ATR; MMA therapeutic candidate
4-(4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol OCH₃ 296.32 Enhanced solubility; unconfirmed therapeutic role
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazole)thiazole Cl N/A Antimicrobial activity; bromo analog not tested

Key Findings and Implications

  • Substituent Size and Activity : Bromine’s bulk may enhance target binding but reduce solubility, whereas fluorine balances size and electronic effects for reversible enzyme interactions .
  • Hydrogen Bonding : The dihydroxy benzene moiety in the target compound is critical for interactions absent in ketone or ester derivatives .
  • Therapeutic Optimization : Methoxy or fluorine substitutions may improve pharmacokinetics, while bromine could be reserved for targets requiring stronger hydrophobic interactions.

Biological Activity

4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Value
Molecular Formula C16H15BrN2O2
Molecular Weight 353.21 g/mol
IUPAC Name This compound
CAS Number 955575-53-8

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been noted for their ability to act as selective protein inhibitors, which could be leveraged in cancer therapy . A study highlighted the efficacy of similar compounds in targeting specific cancer cell lines, indicating a promising avenue for further research into the anticancer properties of this compound.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : The bromophenyl and pyrazole moieties enhance binding affinity to various receptors, which can modulate signaling pathways related to cell growth and apoptosis.

Study on Antimicrobial Activity

In a controlled study, derivatives of pyrazole were synthesized and tested against common pathogens. The results indicated that modifications on the pyrazole ring significantly enhanced antibacterial activity. For example, compounds with halogen substitutions showed increased efficacy against E. coli and S. aureus compared to their unsubstituted counterparts .

Research on Anticancer Effects

Another study focused on the anticancer potential of related pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggested that the presence of the bromophenyl group was crucial for enhancing cytotoxic effects against specific cancer cell lines .

Q & A

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of kinases (e.g., CDK2, PDB: 1HCL) or GPCRs. The bromophenyl group’s hydrophobic interactions and diol’s hydrogen bonding are prioritized in scoring .
  • QSAR modeling : Train models on pyrazole derivatives with known IC₅₀ values against targets (e.g., COX-2). Descriptors include LogP, polar surface area, and H-bond donors .
  • Network pharmacology : Integrate DrugBank and CTD datasets to identify proteins linked to similar compounds (e.g., 4-(4-chlorophenyl) analogs) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) in a factorial design. For example, a 3² factorial study might reveal that 80°C and 5 mol% Pd(PPh₃)₄ maximize Suzuki coupling efficiency .
  • Catalyst screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for cross-coupling steps. XPhos ligands often enhance sterically hindered aryl bromide reactivity .
  • In-line monitoring : Use HPLC-MS to track intermediate formation and adjust reaction time dynamically (e.g., stop at 90% conversion to minimize byproducts) .

Advanced: What analytical techniques address discrepancies in crystallographic data?

Q. Methodological Answer :

  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twinning, common in sterically crowded molecules .
  • High-resolution synchrotron data : Collect at λ = 0.7 Å (e.g., Diamond Light Source) to resolve ambiguities in electron density maps for bromine and methyl groups .
  • Comparative packing analysis : Tools like Mercury calculate void volumes (≥5% may indicate solvent inclusion) and compare with analogous structures (e.g., 4-(4-chlorophenyl) derivatives) .

Basic: What are the compound’s key spectroscopic signatures?

Q. Methodological Answer :

  • UV-Vis : λₘₐₐ ≈ 270 nm (π→π* transition of conjugated diol-pyrazole system) .
  • Mass spectrometry (HRMS) : Expected [M+H]⁺ at m/z 385.01 (C₁₇H₁₄BrN₂O₂⁺; Δ < 3 ppm) confirms molecular weight .
  • ¹H-¹⁵N HMBC : Correlates pyrazole N–H (δ 12.5 ppm) with adjacent carbons to confirm tautomeric form (1H-pyrazole vs. 2H-) .

Advanced: How to evaluate its potential as a fluorescent probe?

Q. Methodological Answer :

  • Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane → DMSO). A red shift ≥50 nm suggests intramolecular charge transfer (ICT) between diol and bromophenyl groups .
  • Quantum yield (Φ) : Compare with rhodamine B (Φ = 0.65 in ethanol) using integrating sphere-equipped fluorimeters. Φ < 0.1 indicates poor probe utility .
  • Two-photon absorption : Z-scan measurements at 800 nm assess suitability for bioimaging (δTPA ≥ 50 GM required) .

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